molecular formula C12H10FN3O2 B2871021 2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986367-51-4

2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2871021
CAS No.: 1986367-51-4
M. Wt: 247.229
InChI Key: QXAJZBCSIJCZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is likely to be an organic compound based on its structure. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound . The presence of a fluorophenyl group suggests that it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 3-fluorophenyl group attached . The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the 3-fluorophenyl group . The fluorine atom might be reactive, leading to interesting chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of a fluorine atom might influence its reactivity, polarity, and other properties .

Scientific Research Applications

Synthesis and Computational Analysis

The synthesis of pyrazole derivatives, including structures similar to the specified compound, has been extensively explored. These compounds have been characterized using various spectroscopic techniques, and their reactivity and pharmaceutical potential assessed through computational evaluations. Such studies reveal insights into their reactive properties, stability in aqueous environments, and possible excipient compatibility, making them candidates for further drug development (Thomas et al., 2018).

Antimicrobial Activity

Several fluorinated pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents (Gadakh et al., 2010).

Antitumor and Anticancer Potential

The synthesis of trifluoromethyl-containing pyrazolines and their evaluation as antimicrobial agents against a spectrum of microorganisms highlight their potential in medical applications. Some derivatives have shown promising activity, particularly those with specific substituents, suggesting a pathway for the development of new anticancer drugs (Bonacorso et al., 2006).

Photophysical and Chemosensor Applications

Novel pyrazoline derivatives have been synthesized and studied for their photophysical properties, demonstrating applications as fluorescent chemosensors for metal ion detection. These compounds can selectively detect ions like Fe3+ in solution, offering a pathway for the development of new sensors and diagnostic tools (Khan, 2020).

In Silico and In Vitro Validation for Drug Efficacy

Research involving the synthesis of novel pyrazoles and their validation through in silico, in vitro, and cytotoxicity studies underscores the ongoing exploration of these compounds in drug discovery. Such studies aim to establish new therapeutics with antioxidant, anti-breast cancer, and anti-inflammatory properties, contributing to the broader field of medicinal chemistry (Thangarasu et al., 2019).

Safety and Hazards

Without specific data, it’s hard to provide detailed information on the safety and hazards of this compound . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of new compounds like “2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is an important area of research in chemistry . Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

2-(3-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-3-1-2-7(4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJZBCSIJCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.